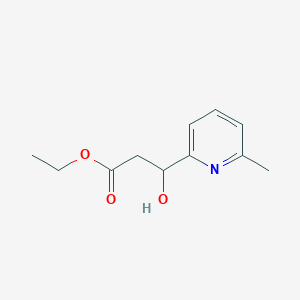

Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate

CAS No.:

Cat. No.: VC18317738

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO3 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate |

| Standard InChI | InChI=1S/C11H15NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6,10,13H,3,7H2,1-2H3 |

| Standard InChI Key | QYHJAZRMELDKOH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=CC=CC(=N1)C)O |

Introduction

Structural Characteristics and Stereochemical Considerations

The molecular structure of ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate comprises three key components:

-

A 6-methylpyridin-2-yl group, which introduces aromaticity and potential hydrogen-bonding interactions via the nitrogen atom.

-

A 3-hydroxypropanoate backbone, creating a chiral center at the C3 position.

-

An ethyl ester moiety, influencing solubility and reactivity.

The stereochemistry at the C3 position is critical for applications in asymmetric synthesis. Enzymatic resolution methods, such as those employed for ethyl 3-hydroxy-3-phenylpropionate, could theoretically isolate enantiomers of this compound. For example, lipase-catalyzed transesterification using acylating agents like vinyl acetate or propionate has achieved >99% enantiomeric excess (ee) in analogous systems .

Synthetic Methodologies and Optimization

Enzymatic Kinetic Resolution

The patent US20060205056A1 details a lipase-mediated transesterification process for resolving racemic ethyl 3-hydroxy-3-phenylpropionate. Adapting this methodology to the target compound would involve:

-

Lipase selection: Immobilized lipases such as Novozyme 435 or Amano PS-C, which show high activity and reusability.

-

Acylating agents: Vinyl propionate or acetate, enabling efficient kinetic resolution without solvents.

-

Reaction conditions: Temperatures of 45°C and shaking at 150 rpm, yielding conversions >50% with ee values exceeding 95% .

Table 1: Enzymatic Resolution Parameters for Analogous Esters

| Acylating Agent | Reaction Time (h) | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |

|---|---|---|---|---|

| Vinyl acetate | 20 | 50.2 | 96.1 | 93.5 |

| Vinyl propionate | 20 | 55.1 | 96.3 | 95.4 |

Chemical Synthesis Routes

Alternative pathways may include:

-

Microbiological reduction: Baker’s yeast-mediated reduction of ethyl benzoylacetate derivatives, as demonstrated for ethyl 3-hydroxy-3-phenylpropionate .

-

Nitrile intermediate hydrolysis: Conversion of 3-hydroxy-3-(6-methylpyridin-2-yl)propanenitrile to the corresponding acid, followed by esterification.

Physicochemical Properties and Analytical Characterization

While direct data for ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate are unavailable, properties can be inferred from related esters:

Table 2: Comparative Physicochemical Data for Analogous Esters

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Molecular Weight |

|---|---|---|---|---|

| Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | 128 | 1.15 | 10.03 | 224.25 |

| Ethyl 3-hydroxy-3-methylbutanoate | 215.7 | 1.0 | N/A | 146.18 |

Key predictions for the target compound:

-

Boiling point: Likely >200°C due to hydrogen bonding with the pyridine nitrogen.

-

Solubility: Moderate in polar organic solvents (e.g., tetrahydrofuran, isopropyl ether) based on lipase-catalyzed reaction compatibility .

Applications in Pharmaceutical and Chemical Industries

Chiral Intermediate Synthesis

The compound’s stereochemical purity makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, (S)-enantiomers of similar hydroxy esters serve as precursors to β-blockers or antiviral agents .

Biocatalytic Process Development

The reusability of lipases (e.g., PS-C retained activity over 10 cycles ) suggests cost-effective industrial scalability. Solvent-free transesterification further enhances environmental sustainability.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume